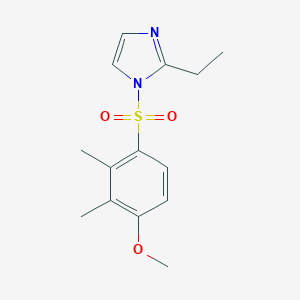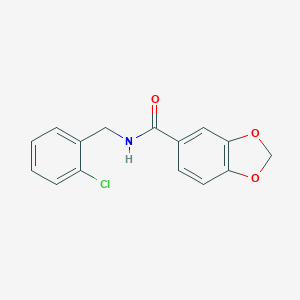
2,5-Dimethylphenyl 4-ethoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylphenyl 4-ethoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DEBS and is widely used in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of DEBS is not well understood. However, it is believed that DEBS acts as a nucleophile in various chemical reactions. The sulfonate group in DEBS is known to be a good leaving group, which makes it an ideal reagent for various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DEBS. However, it has been reported that DEBS is not toxic to cells and does not cause any significant adverse effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DEBS in lab experiments is its high reactivity and selectivity. DEBS is also relatively easy to handle and store. However, the limitations of using DEBS include its high cost and limited availability.
Orientations Futures
DEBS has a wide range of potential applications in various fields. Some of the future directions for research on DEBS include the development of new synthetic methods, the synthesis of new organic compounds using DEBS as a reagent, and the investigation of its potential applications in the field of medicine. Additionally, further research is needed to understand the mechanism of action of DEBS and its potential environmental impact.
Méthodes De Synthèse
The synthesis of DEBS involves the reaction of 2,5-dimethylphenol with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of DEBS as a white solid.
Applications De Recherche Scientifique
DEBS has been extensively used as a reagent in chemical synthesis to produce various organic compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. DEBS has also been used in the synthesis of fluorescent dyes and in the production of liquid crystals.
Propriétés
Formule moléculaire |
C16H18O4S |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(2,5-dimethylphenyl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C16H18O4S/c1-4-19-14-7-9-15(10-8-14)21(17,18)20-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3 |
Clé InChI |
GGEWSFJPHKEAIA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



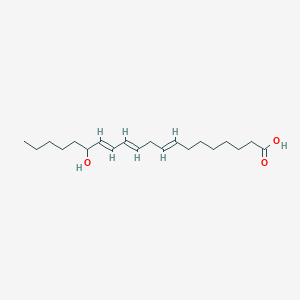
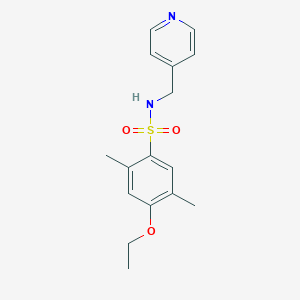




![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
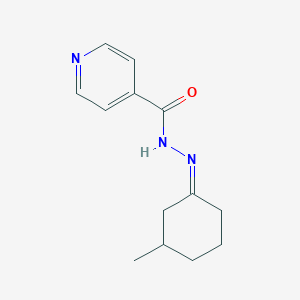
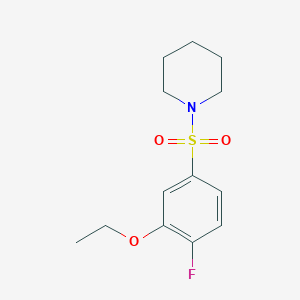
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)

